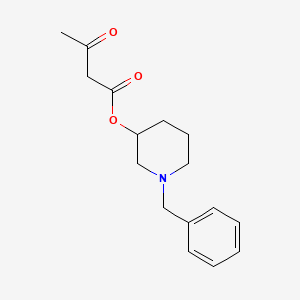

1-Benzylpiperidin-3-yl 3-oxobutanoate

Descripción general

Descripción

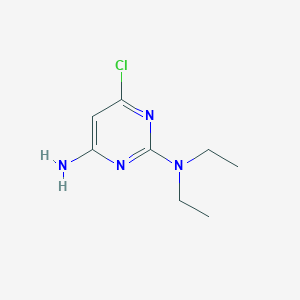

The compound "1-Benzylpiperidin-3-yl 3-oxobutanoate" is a chemical entity that can be associated with a class of organic compounds known as arylpiperazines, which are known for their bioactivity against various receptors in the body. Although the provided papers do not directly discuss "1-Benzylpiperidin-3-yl 3-oxobutanoate," they do provide insights into related compounds and their synthesis, molecular structure, and interactions with biological receptors .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described using a three-component, one-pot method involving 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates . This method proceeds via a Schiff base mediated Michael addition followed by the selective addition of enamine to the carbonyl group adjacent to the trihalo group. Another synthesis approach involves the microwave-mediated reaction of 4-aryl-4-oxobutanoic acids with benzylamines to produce 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-pyrrolones . These methods could potentially be adapted for the synthesis of "1-Benzylpiperidin-3-yl 3-oxobutanoate."

Molecular Structure Analysis

The molecular structure and conformational analysis of arylpiperazine derivatives have been studied using techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies help in understanding the electronic transitions and absolute configuration of the molecules, which are crucial for their bioactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives and their interactions with biological receptors have been explored through molecular docking studies. For instance, the binding mechanism of an arylpiperazine derivative with the α1A-adrenoceptor has been elucidated, providing insights into the potential bioactivity of similar compounds . This information is valuable for drug design and understanding the chemical reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using NMR spectroscopy, particularly in the context of their inclusion complexes with β-cyclodextrin . The chemical shifts observed in the NMR spectra provide information about the structural changes and interactions that occur upon complex formation, which can be indicative of the physical and chemical behavior of "1-Benzylpiperidin-3-yl 3-oxobutanoate" in similar environments.

Aplicaciones Científicas De Investigación

Chemokine CCR3 Receptor Antagonism

1-Benzylpiperidin-3-yl 3-oxobutanoate derivatives have been explored for their potential as small molecule antagonists targeting the chemokine receptor CCR3, which is implicated in the development of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. These compounds belong to various chemical classes including bipiperidine and piperazine derivatives, among others, with (N-ureidoalkyl)benzylpiperidines showing high affinity and antagonizing potential against CCR3. This application is significant for treating allergic conditions by inhibiting eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonists (Willems & IJzerman, 2009).

Redox Mediators in Environmental Remediation

Compounds structurally related to 1-Benzylpiperidin-3-yl 3-oxobutanoate have been utilized as redox mediators in enzymatic systems for the degradation of organic pollutants in wastewater. These mediators enhance the efficiency of enzymes like laccases and peroxidases in transforming recalcitrant compounds, thereby playing a crucial role in environmental remediation and pollution control (Husain & Husain, 2007).

Exploration in Supramolecular Chemistry

Research into compounds similar to 1-Benzylpiperidin-3-yl 3-oxobutanoate has extended into supramolecular chemistry, with studies on benzene-1,3,5-tricarboxamide derivatives demonstrating their role as versatile ordering moieties. These compounds facilitate the self-assembly of nanometer-sized structures stabilized by hydrogen bonding, showcasing potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Antioxidant Activities

Derivatives structurally related to 1-Benzylpiperidin-3-yl 3-oxobutanoate have been identified with significant antimicrobial and antioxidant properties. These activities are crucial for developing therapeutic agents to treat infections and oxidative stress-related conditions. The exploration of such compounds contributes to the fields of pharmacology and medicinal chemistry, underscoring the diverse applications of 1-Benzylpiperidin-3-yl 3-oxobutanoate and its analogs (Marchese et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(1-benzylpiperidin-3-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-13(18)10-16(19)20-15-8-5-9-17(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZSMQQMLZMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542799 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidin-3-yl 3-oxobutanoate | |

CAS RN |

85387-34-4 | |

| Record name | 1-Benzylpiperidin-3-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

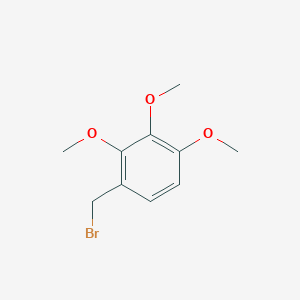

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)